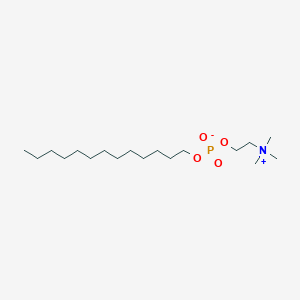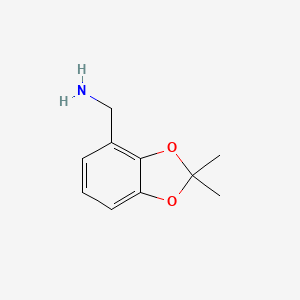
5-(Naphthalen-2-yl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Naphthalen-2-yl)nicotinic acid (5-NNA) is a derivative of nicotinic acid, an important metabolic intermediate in the human body. 5-NNA is a compound that has been studied extensively due to its potential applications in scientific research and drug development. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-NNA.
Scientific Research Applications
5-(Naphthalen-2-yl)nicotinic acid, 95% has a wide range of applications in scientific research. It has been used as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. 5-(Naphthalen-2-yl)nicotinic acid, 95% has also been used as a tool to study the regulation of gene expression, as well as the effects of drugs on the central nervous system.
Mechanism of Action
5-(Naphthalen-2-yl)nicotinic acid, 95% is thought to act as an inhibitor of MAO by binding to the enzyme and blocking its activity. This inhibition results in an increase in the levels of monoamines in the brain, which can lead to changes in behavior and mood.
Biochemical and Physiological Effects
The effects of 5-(Naphthalen-2-yl)nicotinic acid, 95% on biochemical and physiological processes are still being investigated. However, studies in animals suggest that 5-(Naphthalen-2-yl)nicotinic acid, 95% may have anti-inflammatory, anti-oxidant, and neuroprotective effects. In addition, 5-(Naphthalen-2-yl)nicotinic acid, 95% has been shown to reduce the levels of stress hormones in the brain, as well as to improve memory and learning.
Advantages and Limitations for Lab Experiments
The use of 5-(Naphthalen-2-yl)nicotinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its effects can be easily measured using biochemical and physiological assays. However, there are also some limitations to consider. 5-(Naphthalen-2-yl)nicotinic acid, 95% is a relatively new compound, and its long-term effects on biochemical and physiological processes are not yet fully understood.
Future Directions
There are a number of potential future directions for the study of 5-(Naphthalen-2-yl)nicotinic acid, 95%. Further research is needed to better understand its mechanism of action and the long-term effects of its use. In addition, 5-(Naphthalen-2-yl)nicotinic acid, 95% could be used as a tool to study the effects of drugs on the central nervous system, as well as to develop new drugs for the treatment of neurological disorders. Finally, 5-(Naphthalen-2-yl)nicotinic acid, 95% could be used to study the regulation of gene expression and to develop new therapeutic approaches for a variety of diseases.
Synthesis Methods
5-(Naphthalen-2-yl)nicotinic acid, 95% can be synthesized from the reaction of nicotinic acid and 2-chloronaphthalene in the presence of an acid catalyst. The reaction yields a mixture of 5-(Naphthalen-2-yl)nicotinic acid, 95% and its isomer, 2-naphthylnicotinic acid, which can be separated by column chromatography.
properties
IUPAC Name |
5-naphthalen-2-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-8-14(9-17-10-15)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKBXZKTPZAFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679491 |
Source


|
| Record name | 5-(Naphthalen-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Naphthalen-2-YL)nicotinic acid | |
CAS RN |
1192964-64-9 |
Source


|
| Record name | 5-(Naphthalen-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one; min. 98%](/img/structure/B6361439.png)











![5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%](/img/structure/B6361516.png)
